molecular formula C25H26N4O4 B2650682 methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate CAS No. 1396808-01-7

methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate

Cat. No.: B2650682
CAS No.: 1396808-01-7
M. Wt: 446.507
InChI Key: CEAAXGQHEIESBY-UHFFFAOYSA-N
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Description

Methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate typically involves multiple steps, including the formation of the pyrimidine ring, the piperidine ring, and the final coupling with the benzoate moiety. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 4-methoxyphenyl and other nitrogen-containing compounds.

    Formation of the Piperidine Ring: This step often involves the use of piperidine derivatives and may require specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Coupling Reactions: The final step involves coupling the pyrimidine-piperidine intermediate with methyl 4-amidobenzoate under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate
  • Methyl 4-{1-[6-(4-chlorophenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate
  • Methyl 4-{1-[6-(4-bromophenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate

Uniqueness

Methyl 4-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-amido}benzoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-[[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-32-21-11-7-17(8-12-21)22-14-23(27-16-26-22)29-13-3-4-19(15-29)24(30)28-20-9-5-18(6-10-20)25(31)33-2/h5-12,14,16,19H,3-4,13,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAAXGQHEIESBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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